molecular formula C19H25N3O2 B2408677 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea CAS No. 1396857-93-4

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2408677
CAS No.: 1396857-93-4
M. Wt: 327.428
InChI Key: LAEWKYLZRXFVTB-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is an organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-phenoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)phenethyl)-3-(2-methoxyethyl)urea
  • 1-(4-(Dimethylamino)phenethyl)-3-(2-ethoxyethyl)urea
  • 1-(4-(Dimethylamino)phenethyl)-3-(2-butoxyethyl)urea

Uniqueness

1-(4-(Dimethylamino)phenethyl)-3-(2-phenoxyethyl)urea is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-22(2)17-10-8-16(9-11-17)12-13-20-19(23)21-14-15-24-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEWKYLZRXFVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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